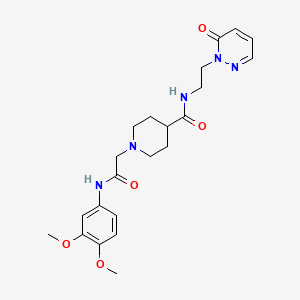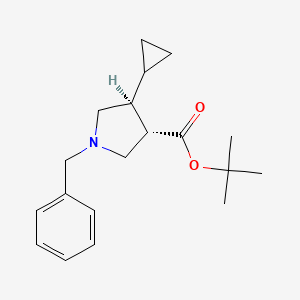
1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H29N5O5 and its molecular weight is 443.504. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Chemistry
1-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is involved in the synthesis of polyamides containing various organic compounds. For instance, Hattori and Kinoshita (1979) explored the synthesis of polyamides containing uracil and adenine. They used a process involving the addition of nucleobases to dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines, including piperazine, to produce polyamides with molecular weights of about 1000–5000 (Hattori & Kinoshita, 1979).
Heterocyclic Chemistry and Antioxidant Activities
In heterocyclic chemistry, this compound is used as an intermediate in synthesizing various heterocyclic structures. Bialy and Gouda (2011) demonstrated its application in synthesizing benzothiophenes and their derivatives, with some showing promising antioxidant activities (Bialy & Gouda, 2011).
Application in Organic Synthesis
This chemical is also relevant in the broader field of organic synthesis, particularly in the synthesis of complex organic compounds. Karthikeyan, Vijayakumar, and Sarveswari (2014) used related compounds in the synthesis of pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Medicinal Chemistry
In medicinal chemistry, this compound is involved in synthesizing novel benzodifuranyl and related compounds. Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized various heterocyclic compounds derived from visnaginone and khellinone, investigating their cyclooxygenase inhibition and potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
The compound has been used in the synthesis of novel arylazothiazole disperse dyes with selenium, which showed antioxidant, antitumor, and antimicrobial activities, as demonstrated by Khalifa, Abdel‐Hafez, Gobouri, and Kobeasy (2015) (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Antimicrobial Activity
Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, and Karaoglu (2012) studied the antimicrobial activity of novel 1,2,4-triazol-3-one derivatives synthesized using related compounds. Their research demonstrated good activity against various microorganisms compared to standard drugs (Fandaklı et al., 2012).
Synthesis of Novel Heterocyclic Compounds
Vijayakumar, Karthikeyan, and Sarveswari (2014) also synthesized 5,7-diarylpyrido[4,3-d]pyrimidines, showcasing the versatility of this compound in producing novel heterocyclic structures (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Propiedades
IUPAC Name |
1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-N-[2-(6-oxopyridazin-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O5/c1-31-18-6-5-17(14-19(18)32-2)25-20(28)15-26-11-7-16(8-12-26)22(30)23-10-13-27-21(29)4-3-9-24-27/h3-6,9,14,16H,7-8,10-13,15H2,1-2H3,(H,23,30)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEISOLJYKMCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCCN3C(=O)C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone](/img/structure/B2710112.png)
![[2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B2710113.png)


![1-[2-Oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2710119.png)
![N-(Thiophen-2-YL)-4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidine-1-carboxamide](/img/structure/B2710120.png)
![N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2710122.png)
![2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2710126.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2710127.png)


![1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2710133.png)

